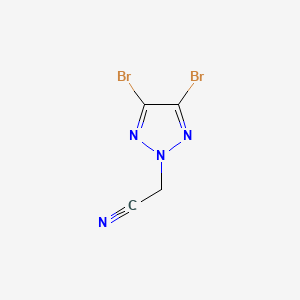
(S)-3-(Difluoromethoxy)pyrrolidine
Descripción general
Descripción
“(3S)-3-(Difluoromethoxy)pyrrolidine”, also known as DFMP, is a fluorinated organic compound that belongs to the class of pyrrolidines. It has a CAS Number of 1638784-52-7 .
Molecular Structure Analysis
The molecular formula of DFMP is C5H9F2NO . It has an average mass of 137.128 Da and a monoisotopic mass of 137.065216 Da .Physical and Chemical Properties Analysis
DFMP is a liquid at room temperature . It has a molecular weight of 137.13 . The storage temperature is recommended to be -10 °C .Aplicaciones Científicas De Investigación
Hydrogenation of Pyrrolizin-3-ones
The hydrogenation of pyrrolizin-3-ones to pyrrolizidines, as described by Despinoy and Mcnab (2009), highlights a method that could potentially involve derivatives similar to "(3S)-3-(difluoromethoxy)pyrrolidine" in the synthesis of necine bases, important in alkaloid chemistry Despinoy & Mcnab, 2009.
Gold Catalysis in Organic Synthesis
Morita and Krause (2004) explored the gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines, providing a pathway to synthesize functionalized pyrrolines and pyrrolidines. This research opens avenues for creating complex natural products and synthetic intermediates, potentially including "(3S)-3-(difluoromethoxy)pyrrolidine" derivatives Morita & Krause, 2004.
O-Nitroso Aldol Synthesis
The work by Momiyama, Torii, Saito, and Yamamoto (2004) on catalytic enantioselective synthesis of alpha-aminooxy carbonyl compounds via enamine intermediates, including pyrrolidine enamines, suggests the potential for synthesizing complex molecules with "(3S)-3-(difluoromethoxy)pyrrolidine" as an intermediate or target molecule Momiyama et al., 2004.
Synthesis and Application of Pyrrolines
Gazizov, Smolobochkin, Burilov, and Pudovik (2020) review the synthesis and reactions of 3-ylidene-1-pyrrolines, emphasizing their role as precursors for various pyrrolidine derivatives. This work underlines the importance of derivatives like "(3S)-3-(difluoromethoxy)pyrrolidine" in synthesizing complex polyheterocyclic molecules Gazizov et al., 2020.
Difluoromethoxylation in Organic Synthesis
Lin and Prakash (2022) present a method for the C(sp2)-H difluoromethoxylation of (hetero)arenes, demonstrating the synthesis and utility of difluoromethoxy compounds. This method could potentially be adapted for the functionalization of compounds related to "(3S)-3-(difluoromethoxy)pyrrolidine," enhancing their physicochemical properties Lin & Prakash, 2022.
Propiedades
IUPAC Name |
(3S)-3-(difluoromethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPMZAOUBNUCY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638784-52-7 | |
| Record name | (3S)-3-(difluoromethoxy)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)













